molecular formula C12H18ClF2N B2773756 [(3,4-Difluorophenyl)methyl](2-methylbutan-2-yl)amine hydrochloride CAS No. 2225136-72-9

[(3,4-Difluorophenyl)methyl](2-methylbutan-2-yl)amine hydrochloride

Cat. No.: B2773756
CAS No.: 2225136-72-9
M. Wt: 249.73
InChI Key: UIEZJYRCCGUIKO-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C12H18ClF2N It is characterized by the presence of a difluorophenyl group and a tertiary amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine hydrochloride typically involves the following steps:

  • Formation of the Difluorophenyl Intermediate: : The initial step involves the preparation of the 3,4-difluorophenylmethyl intermediate. This can be achieved through the difluoromethylation of a suitable phenyl precursor using reagents such as ClCF2H under controlled conditions .

  • Amine Formation: : The next step involves the reaction of the difluorophenylmethyl intermediate with 2-methylbutan-2-amine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

  • Hydrochloride Formation: : Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of (3,4-Difluorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine hydrochloride has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

  • Medicine: : Explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

(3,4-Difluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(3,4-Difluorophenyl)methyl]amine hydrochloride: Lacks the 2-methylbutan-2-yl group, resulting in different chemical and biological properties.

    (3,4-Difluorophenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and application.

The uniqueness of (3,4-Difluorophenyl)methylamine hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9;/h5-7,15H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEZJYRCCGUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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